
Theophylline, 7-(3-(2-chloronicotinamido)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of a 2-chloronicotinamido group to the theophylline structure, which may enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
N-Alkylation: Theophylline undergoes N-alkylation with 3-bromopropylamine to form 7-(3-aminopropyl)theophylline.
Amidation: The 7-(3-aminopropyl)theophylline is then reacted with 2-chloronicotinic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloronicotinamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- has several scientific research applications:
Chemistry: Used as a model compound in studies of methylxanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: The compound may activate histone deacetylase, which can modulate gene expression and reduce inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Dyphylline: A theophylline derivative with similar bronchodilator properties but different pharmacokinetics.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is unique due to the presence of the 2-chloronicotinamido group, which may enhance its pharmacological profile and provide additional therapeutic benefits compared to other methylxanthine derivatives.
Propriétés
Numéro CAS |
70454-35-2 |
|---|---|
Formule moléculaire |
C16H17ClN6O3 |
Poids moléculaire |
376.80 g/mol |
Nom IUPAC |
2-chloro-N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN6O3/c1-21-13-11(15(25)22(2)16(21)26)23(9-20-13)8-4-7-19-14(24)10-5-3-6-18-12(10)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,24) |
Clé InChI |
CDLRNKHJZAKNNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



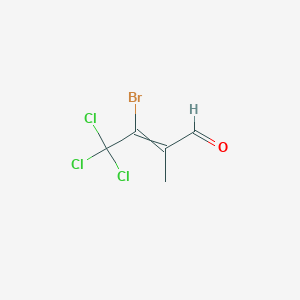
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
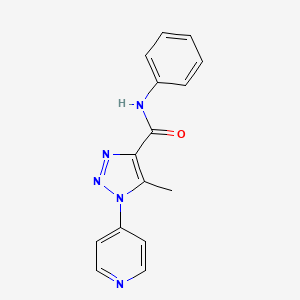
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
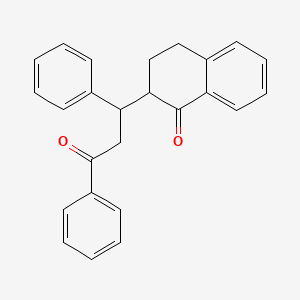

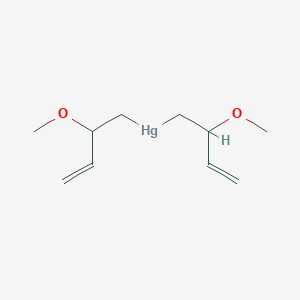

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
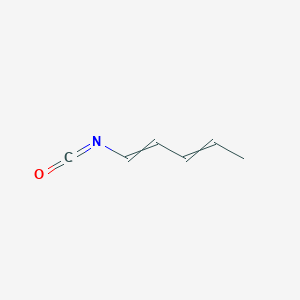

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
